Cas no 59908-87-1 (Ammethyl-3-phenoxybenzeneacetaldehyde)
Ammethyl-3-phenoxybenzeneacetaldehyde Chemical and Physical Properties
Names and Identifiers
-
- A-METHYL-3-PHENOXYBENZENEACETALDEHYDE
- 2-(3-Phenoxyphenyl)propanal
- fenoprofenal
- -Methyl-3-phenoxybenzeneacetaldehyde
- alpha-Methyl-3-phenoxybenzeneacetaldehyde
- 59908-87-1
- DTXSID40552311
- A832537
- SCHEMBL4548753
- EN300-1869180
- Ammethyl-3-phenoxybenzeneacetaldehyde
-
- Inchi: 1S/C15H14O2/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-12H,1H3
- InChI Key: NJRSTUGHBPTBSB-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1=CC=CC(=C1)C(C=O)C
Computed Properties
- Exact Mass: 226.09900
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 3.78130
Ammethyl-3-phenoxybenzeneacetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A292125-2.5mg |
Ammethyl-3-phenoxybenzeneacetaldehyde |
59908-87-1 | 2.5mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A292125-5mg |
Ammethyl-3-phenoxybenzeneacetaldehyde |
59908-87-1 | 5mg |
$ 370.00 | 2022-06-08 | ||
| TRC | A292125-10mg |
Ammethyl-3-phenoxybenzeneacetaldehyde |
59908-87-1 | 10mg |
$ 585.00 | 2022-06-08 | ||
| Enamine | EN300-1869180-1g |
2-(3-phenoxyphenyl)propanal |
59908-87-1 | 1g |
$1142.0 | 2023-09-18 | ||
| Enamine | EN300-1869180-5g |
2-(3-phenoxyphenyl)propanal |
59908-87-1 | 5g |
$3313.0 | 2023-09-18 | ||
| Enamine | EN300-1869180-10g |
2-(3-phenoxyphenyl)propanal |
59908-87-1 | 10g |
$4914.0 | 2023-09-18 | ||
| Enamine | EN300-1869180-0.05g |
2-(3-phenoxyphenyl)propanal |
59908-87-1 | 0.05g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1869180-0.1g |
2-(3-phenoxyphenyl)propanal |
59908-87-1 | 0.1g |
$1005.0 | 2023-09-18 | ||
| Enamine | EN300-1869180-0.25g |
2-(3-phenoxyphenyl)propanal |
59908-87-1 | 0.25g |
$1051.0 | 2023-09-18 | ||
| Enamine | EN300-1869180-0.5g |
2-(3-phenoxyphenyl)propanal |
59908-87-1 | 0.5g |
$1097.0 | 2023-09-18 |
Ammethyl-3-phenoxybenzeneacetaldehyde Related Literature
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Ammethyl-3-phenoxybenzeneacetaldehyde
Recent Advances in the Study of 59908-87-1 and Ammethyl-3-phenoxybenzeneacetaldehyde in Chemical Biology and Pharmaceutical Research
The chemical compound with the CAS number 59908-87-1, also known as Ammethyl-3-phenoxybenzeneacetaldehyde, has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique phenoxybenzeneacetaldehyde structure, has shown promising potential in various applications, including drug development, agrochemical synthesis, and material science. Recent studies have focused on elucidating its biochemical properties, synthetic pathways, and potential therapeutic applications, making it a subject of intense scientific inquiry.
One of the key areas of research involving 59908-87-1 is its role as an intermediate in the synthesis of more complex bioactive molecules. Recent publications highlight its utility in the development of novel insecticides and pharmaceuticals, owing to its ability to interact with specific biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Ammethyl-3-phenoxybenzeneacetaldehyde exhibit potent inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.
In addition to its pharmaceutical applications, 59908-87-1 has been investigated for its environmental and toxicological properties. A recent study in Environmental Science & Technology explored the degradation pathways of Ammethyl-3-phenoxybenzeneacetaldehyde in soil and water systems, providing critical insights into its environmental persistence and potential ecological impacts. These findings are particularly relevant for regulatory assessments and the development of safer agrochemical formulations.
Another significant advancement is the optimization of synthetic routes for 59908-87-1. Researchers have developed more efficient and sustainable methods for its production, reducing the reliance on hazardous reagents and minimizing waste. A 2022 paper in Green Chemistry detailed a catalytic process that achieves high yields of Ammethyl-3-phenoxybenzeneacetaldehyde under mild conditions, aligning with the growing emphasis on green chemistry principles in industrial applications.
Looking ahead, the continued exploration of 59908-87-1 and its derivatives holds great promise for both academic and industrial research. Future studies are expected to delve deeper into its mechanistic actions, potential synergies with other compounds, and scalability of its synthesis. As the body of evidence grows, Ammethyl-3-phenoxybenzeneacetaldehyde may well emerge as a cornerstone in the development of next-generation therapeutics and agrochemicals.
59908-87-1 (Ammethyl-3-phenoxybenzeneacetaldehyde) Related Products
- 857500-62-0(2-(3-Methoxyphenyl)malondialdehyde)
- 5405-83-4(2-(4-methoxyphenyl)propanal)
- 109330-01-0(2-(3-phenoxyphenyl)acetaldehyde)
- 65192-28-1(2-(4-Methoxyphenyl)malondialdehyde)
- 53868-40-9(2-(4-methoxyphenyl)malondialdehyde)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)